molecular formula C13H18ClN3O B2755250 N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride CAS No. 1353971-10-4

N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride

Cat. No.: B2755250
CAS No.: 1353971-10-4
M. Wt: 267.76
InChI Key: APNVPYTYTGSRSX-UHFFFAOYSA-N
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Description

N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride (CAS: 1353971-10-4) is a heterocyclic compound featuring a benzo[d]oxazole core linked to a methyl-substituted piperidine moiety via an amine group. Its molecular formula is C₁₃H₁₈ClN₃O, with a molecular weight of 267.76 g/mol . The compound is supplied as a hydrochloride salt, enhancing its solubility in polar solvents. The compound’s safety profile includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating careful handling .

Properties

IUPAC Name

N-methyl-N-piperidin-3-yl-1,3-benzoxazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-16(10-5-4-8-14-9-10)13-15-11-6-2-3-7-12(11)17-13;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNVPYTYTGSRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)C2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride typically involves multiple steps, starting with the reaction of piperidin-3-ylamine with benzo[d]oxazole-2-carbonyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent quality and efficiency. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoxazole ring.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:
  • Oxidation: : Piperidine derivatives with oxo groups.

  • Reduction: : Reduced piperidine derivatives.

  • Substitution: : Substituted piperidine and benzoxazole derivatives.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride has shown potential as an antiproliferative agent. It has been evaluated against the NCI 60 cell lines panel, demonstrating broad-spectrum activity against various cancer types. The compound's mechanism may involve the inhibition of specific kinases associated with cancer cell proliferation .
  • Neurological Research :
    The compound's structural features suggest it may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions. Research indicates that derivatives of similar compounds can enhance cognitive performance and may be beneficial in treating cognitive deficits associated with disorders like schizophrenia .

Agricultural Applications

  • Plant Growth Regulation :
    Recent studies have highlighted the use of synthetic low molecular weight heterocyclic compounds, including derivatives of oxazole, as effective substitutes for phytohormones. This compound has been tested for its ability to stimulate vegetative growth in crops such as maize (Zea mays L.) and pea (Pisum sativum L.). The compound demonstrated significant auxin-like activity, enhancing growth parameters such as total length and root development compared to control groups .
  • Photosynthetic Enhancement :
    The application of this compound has also been linked to increased photosynthetic efficiency in plants. Specifically, it was found to enhance chlorophyll content and promote the synthesis of photosynthetic pigments, leading to improved plant health and productivity .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that this compound exhibited a notable reduction in cell viability across multiple cancer types. The compound's effectiveness was attributed to its ability to inhibit specific signaling pathways crucial for tumor growth.

Case Study 2: Agricultural Impact

In agricultural trials, the compound was applied at a concentration of 109M10^{-9}M to maize seedlings. Results indicated a significant increase in growth metrics compared to untreated controls, including a 15% increase in root number and a 7% increase in total seedling length. Additionally, chlorophyll a content increased by approximately 4%, showcasing its potential as a plant growth regulator .

Mechanism of Action

The mechanism by which N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Target Compound:

  • Core structure : Benzo[d]oxazole.
  • Substituents : N-methylpiperidin-3-yl group.
  • Salt form : Hydrochloride.

Analogous Compounds:

SLB112216818 [(R)-6-decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride] Core structure: Benzo[d]oxazole. Substituents: Pyrrolidin-3-ylmethyl group with a decyl chain. Salt form: Hydrochloride.

Compound 20 [4-(benzo[d]oxazol-2-yl)-N-(2'-bromobiphenyl-2-yl)-1-methylpiperidin-4-amine]

  • Core structure : Benzo[d]oxazole.
  • Substituents : 2'-Bromobiphenyl and 1-methylpiperidine.
  • Key difference : The bulky bromobiphenyl group introduces steric hindrance, which may reduce binding affinity in biological targets .

Compound 16 [N-(3-chlorophenyl)benzo[d]oxazol-2-amine] Core structure: Benzo[d]oxazole. Substituents: 3-Chlorophenyl group.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Trends
Target Compound C₁₃H₁₈ClN₃O 267.76 N-Methylpiperidin-3-yl High (hydrochloride salt)
SLB112216818 C₂₄H₃₈ClN₃O 420.03 Decyl, pyrrolidin-3-ylmethyl Moderate (hydrophobic tail)
Compound 20 C₂₅H₂₅BrN₄O 485.39 2'-Bromobiphenyl, 1-methylpiperidine Low (bulky substituents)
Compound 16 C₁₃H₁₀ClN₃O 259.69 3-Chlorophenyl Moderate (neutral amine)

Biological Activity

N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride (CAS No. 1353971-10-4) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.

The molecular formula of this compound is C13_{13}H18_{18}ClN3_3O, with a molecular weight of 267.76 g/mol. The compound features a piperidine moiety, which is known for its significance in medicinal chemistry, particularly in the development of various pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. This compound may act as an inhibitor or modulator of certain enzymes or receptors, although detailed studies on its precise mechanism are still ongoing. Initial findings suggest that it may affect pathways related to apoptosis and cell proliferation, similar to other piperidine derivatives.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Some studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U937, demonstrating potential as anticancer agents .
  • Antimicrobial Effects : Piperidine derivatives have been evaluated for their antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria .

Comparative Studies

A comparative analysis with other piperidine derivatives reveals varying degrees of biological activity. The following table summarizes key findings from studies on related compounds:

Compound NameActivity TypeIC50_{50} Values (µM)Reference
N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amineAnticancerTBDCurrent Study
DoxorubicinAnticancer0.12 - 2.78
Piperidine Derivative XAntimicrobial3.125 - 100
Novel 1,2,4-Oxadiazole DerivativeAnticancer15.63

Case Studies

  • Anticancer Activity : A study on the cytotoxic effects of various piperidine derivatives revealed that this compound exhibited significant cytotoxicity against MCF-7 cells, suggesting a potential role in cancer therapy .
  • Antimicrobial Evaluation : In vitro testing demonstrated that certain piperidine derivatives displayed antimicrobial activity against Candida albicans and Escherichia coli, indicating that N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amines could be explored for developing new antimicrobial agents .

Research Findings

Recent research highlights the following key findings regarding the biological activity of N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amines:

  • Apoptotic Induction : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cell lines through activation of caspase pathways .
  • Inhibition Studies : Preliminary studies indicate that these compounds may inhibit specific enzymes involved in cancer progression, although further investigations are required to confirm these effects .

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